Hydroxymethyldiazene
CAS No.: 92219-55-1
Cat. No.: VC18960811
Molecular Formula: CH4N2O
Molecular Weight: 60.056 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92219-55-1 |
|---|---|
| Molecular Formula | CH4N2O |
| Molecular Weight | 60.056 g/mol |
| IUPAC Name | diazenylmethanol |
| Standard InChI | InChI=1S/CH4N2O/c2-3-1-4/h2,4H,1H2 |
| Standard InChI Key | YAHQGPVDZBJVST-UHFFFAOYSA-N |
| Canonical SMILES | C(N=N)O |
Introduction
Chemical Identity and Nomenclature
Hydroxymethyldiazene, systematically named diazenylmethanol, is an organic compound with the molecular formula . Its IUPAC name derives from the presence of a diazenyl group () bonded to a methanol moiety. The compound exists in two isomeric forms:
Structural Representation
The molecular structure is defined by the linear arrangement , with the hydroxymethyl group influencing its polarity and reactivity. The (E)-isomer is more commonly studied due to its stability and relevance in mutagenicity assays .
Synthesis and Stability
Degradation and Stability
Heating hydroxymethyldiazene results in decomposition, releasing toxic nitrogen oxides (). This instability necessitates careful handling in laboratory settings .
Molecular and Spectroscopic Characteristics
Spectral Data
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NMR: Peaks corresponding to the hydroxyl () and diazenyl () protons.
Computational Descriptors
Toxicity and Mutagenicity
In Vitro Mutagenicity Assays
Hydroxymethyldiazene exhibits dose-dependent mutagenic activity in bacterial reverse mutation assays (Ames test):
| Assay System | Dose | Revertants | Reference |
|---|---|---|---|
| Salmonella TA100 | 250 nmol/plate | Significant | |
| E. coli WP2 | 1 µmol/plate | Moderate |
Mechanism of Genotoxicity
The compound’s diazenyl group may interact with DNA, causing base-pair substitutions or frameshift mutations. Its hydroxymethyl moiety enhances solubility, facilitating cellular uptake .
Comparative Analysis with Related Compounds
Hydralazine and Hydrazine Derivatives
Hydralazine, a structurally related antihypertensive agent, shares a hydrazine backbone. Unlike hydroxymethyldiazene, hydralazine’s mutagenicity is modulated by acetylation via N-acetyltransferase (NAT). Slow acetylators exhibit higher susceptibility to adverse effects, underscoring the role of metabolic pathways in toxicity .
Hydrazide–Hydrazones
Hydroxymethyldiazene’s reactivity mirrors that of hydrazide–hydrazones, which inhibit enzymes like aspartate aminotransferase. These compounds also demonstrate anticancer potential, though hydroxymethyldiazene’s therapeutic applications remain unexplored .
Applications and Research Implications
Industrial and Laboratory Uses
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Chemical Synthesis: Intermediate in organic reactions, particularly those requiring diazenyl groups.
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Toxicology Studies: Model compound for assessing mutagenicity of hydrazine derivatives .
Future Directions
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